molecular formula C15H16N6O4 B2488996 (E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-30-3

(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2488996
CAS No.: 682776-30-3
M. Wt: 344.331
InChI Key: ZEPKGTKFVHUOAD-FRKPEAEDSA-N
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Description

(E)-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H16N6O4 and its molecular weight is 344.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The compound and its derivatives have been synthesized and structurally elucidated using spectroscopic methods, such as NMR and MS spectrometry, highlighting their potential in chemical research and pharmaceutical development (Gobouri, 2020).

Biomedical Applications

  • Hydrazine functional derivatives, which include the compound , are used in medical practice for various treatments, including depression, infection diseases, hypertension, and diabetes. This indicates the compound's potential use in pharmaceutical research and drug development (Korobko, 2016).
  • Research into water-soluble tricyclic xanthine derivatives, which are structurally related to the compound, suggests potential applications in developing multitarget drugs for neurodegenerative diseases (Brunschweiger et al., 2014).

Synthesis Techniques

  • Advanced techniques for synthesizing related compounds, such as 8-benzyltetrahydropyrazino[2,1‐f]purinediones, involve methodologies that might be applicable to the synthesis and study of the target compound (Brunschweiger et al., 2014).
  • Techniques for creating new fused purine analogues, including variations of the target compound, have been explored, showing the compound's potential in creating novel anticancer agents (Hassan et al., 2017).

Molecular Structure Studies

  • Crystallographic and computational studies of related purine derivatives, including caffeine derivatives, have been conducted to understand their molecular structures, which could be relevant to the study of the target compound (Mabied et al., 2014).

Sensor Applications

  • A novel hydrazone Schiff's base, structurally related to the target compound, has been synthesized as a dual-mode chromofluorogenic sensor for fluoride ions, indicating potential applications of the compound in environmental monitoring and testing (Yadav et al., 2020).

Properties

IUPAC Name

8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-3-21-11-12(20(2)15(25)18-13(11)24)17-14(21)19-16-7-8-4-5-9(22)6-10(8)23/h4-7,22-23H,3H2,1-2H3,(H,17,19)(H,18,24,25)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPKGTKFVHUOAD-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.